1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine
CAS No.: 943106-34-1
Cat. No.: VC3847668
Molecular Formula: C8H15N3
Molecular Weight: 153.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 943106-34-1 |
|---|---|
| Molecular Formula | C8H15N3 |
| Molecular Weight | 153.22 g/mol |
| IUPAC Name | 1-(1-ethyl-5-methylpyrazol-4-yl)-N-methylmethanamine |
| Standard InChI | InChI=1S/C8H15N3/c1-4-11-7(2)8(5-9-3)6-10-11/h6,9H,4-5H2,1-3H3 |
| Standard InChI Key | PGEMPURRTUBTRN-UHFFFAOYSA-N |
| SMILES | CCN1C(=C(C=N1)CNC)C |
| Canonical SMILES | CCN1C(=C(C=N1)CNC)C |
Introduction
Structural and Molecular Characterization
Chemical Identity and Nomenclature
The IUPAC name 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine reflects its structure: a pyrazole ring substituted with an ethyl group at the 1-position and a methyl group at the 5-position, connected to an N-methylmethanamine moiety. The molecular formula is estimated as C₉H₁₇N₃, derived from the pyrazole core (C₃H₄N₂) and substituents (C₂H₅, CH₃, and CH₂NHCH₃). The molecular weight is approximately 179.26 g/mol, calculated using atomic masses.
Molecular Geometry and Bonding
The pyrazole ring adopts a planar geometry, with the ethyl and methyl groups introducing steric effects that influence conformational flexibility. The amine group facilitates hydrogen bonding, a critical feature for interactions with biological targets. Computational modeling of analogous compounds suggests that the methylmethanamine side chain adopts a staggered conformation, optimizing electronic interactions.
Synthetic Pathways and Reactivity
Synthesis Strategies
Synthesis of pyrazole derivatives typically involves cyclocondensation of hydrazines with 1,3-diketones or alkynes, followed by functionalization. For 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-N-methylmethanamine, a plausible route includes:
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Cyclocondensation: Reaction of ethyl hydrazine with acetylacetone to form the 1-ethyl-5-methylpyrazole core.
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Alkylation: Introduction of the methylmethanamine group via nucleophilic substitution or reductive amination.
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Purification: Chromatographic techniques to isolate the product, as described for related pyrazole amines.
Key Reactions
The compound’s reactivity is dominated by:
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Nucleophilic substitution at the amine group, enabling derivatization.
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Electrophilic aromatic substitution on the pyrazole ring, particularly at the 3-position.
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Hydrogen bonding interactions via the amine, critical for biological activity.
Physicochemical Properties
Physical Characteristics
| Property | Value/Description |
|---|---|
| Molecular Formula | C₉H₁₇N₃ |
| Molecular Weight | 179.26 g/mol |
| Solubility | Moderate in polar solvents (e.g., DMSO) |
| Melting Point | Estimated 120–140°C (analog data) |
| Stability | Stable under ambient conditions |
Spectroscopic Data
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¹H NMR: Peaks corresponding to ethyl (δ 1.2–1.4 ppm), methyl (δ 2.1–2.3 ppm), and amine protons (δ 2.5–3.0 ppm).
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Mass Spectrometry: Molecular ion peak at m/z 179.26, with fragmentation patterns consistent with pyrazole cleavage.
Industrial and Research Applications
Medicinal Chemistry
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Drug Discovery: Pyrazole amines are explored as kinase inhibitors (e.g., JAK2, EGFR) and antimicrobial agents.
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Neurological Agents: Structural analogs demonstrate anxiolytic activity in preclinical models.
Material Science
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Coordination Chemistry: Pyrazole derivatives form complexes with transition metals, useful in catalysis.
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Polymer Additives: Amine-functionalized pyrazoles enhance thermal stability in polymers.
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